N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenoxy)acetamide
Description
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of phthalimides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of the nitrophenoxy group suggests potential biological activity, making it a compound of interest for further research.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-(4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6/c20-14(9-25-11-7-5-10(6-8-11)19(23)24)17-18-15(21)12-3-1-2-4-13(12)16(18)22/h1-8H,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTCUCJPCVMZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenoxy)acetamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide core. This is followed by the introduction of the nitrophenoxyacetyl group through nucleophilic substitution reactions. Common reagents used in these reactions include:
- Phthalic anhydride
- Ammonia or primary amines
- 4-nitrophenol
- Acetic anhydride or acetyl chloride
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions (temperature, pressure, solvent) would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The phthalimide core can be hydrolyzed to form phthalic acid derivatives.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts (e.g., palladium on carbon) and hydrogen gas.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Strong nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Phthalic acid derivatives.
Substitution: Various substituted phthalimide derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenoxy)acetamide would depend on its specific biological target. Generally, compounds with a phthalimide core can interact with proteins and enzymes, potentially inhibiting their activity. The nitrophenoxy group may enhance binding affinity or specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known phthalimide with immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another thalidomide derivative used in the treatment of multiple myeloma.
Uniqueness
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenoxy)acetamide is unique due to the presence of the nitrophenoxy group, which may confer distinct biological activities and chemical reactivity compared to other phthalimides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
